4-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-6-phenylpyrimidin-2-amine
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Overview
Description
4-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of bromine, fluorine, and phenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 4-fluoroaniline to form the Schiff base intermediate. This intermediate is then reacted with 6-phenylpyrimidin-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl pyridine
- 4-bromophenyl ethynyl pyridine
- 4-bromophenyl phenyl ether
- 4,4’-dibromobenzophenone
Uniqueness
4-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-6-phenylpyrimidin-2-amine is unique due to its specific combination of bromine, fluorine, and phenyl groups attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential as a versatile research tool.
Properties
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN4/c24-19-10-8-18(9-11-19)22-14-21(17-4-2-1-3-5-17)27-23(28-22)29-26-15-16-6-12-20(25)13-7-16/h1-15H,(H,27,28,29)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGENSSCHPZMKAA-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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